1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
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Description
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11N5O3 and its molecular weight is 297.274. The purity is usually 95%.
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Biological Activity
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, which contribute to its unique chemical and biological properties. The molecular formula is C19H16N6O3 with a molecular weight of 376.4 g/mol. Its IUPAC name is 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide.
Property | Value |
---|---|
Molecular Formula | C19H16N6O3 |
Molecular Weight | 376.4 g/mol |
IUPAC Name | 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide |
Anticancer Properties
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound display cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (CXF HT-29) and human ovarian adenocarcinoma (OVXF 899) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The oxadiazole moiety is known for its ability to inhibit bacterial growth and has shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These targets may include enzymes such as histone deacetylases (HDAC), which play a crucial role in regulating gene expression and are implicated in cancer progression . Additionally, the compound may act as an inhibitor of carbonic anhydrase (CA) and other enzymes involved in tumor metabolism .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound against several human cancer cell lines. Results indicated that it exhibited selective toxicity with IC50 values ranging from 1.143 µM to 9.27 µM against renal cancer cells and ovarian adenocarcinoma cells respectively .
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of oxadiazole derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives:
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
1-(3-Cyclopropyl-1,2,4-Oxadiazol-5-Yl)methanamine | ~92.4 | Anticancer |
Benzimidazole Derivative | <0.03 | Antiviral |
Thiazole Derivative | <10 | Anticancer |
Properties
IUPAC Name |
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-14(21)10-6-19(7-16-10)11-4-3-9(5-15-11)13-17-12(18-22-13)8-1-2-8/h3-8H,1-2H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPGPSSIVTWOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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